Virstatin

Description

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

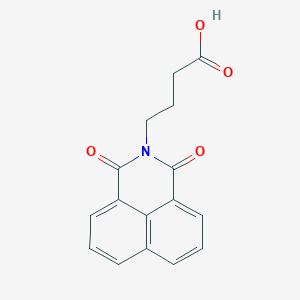

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c18-13(19)8-3-9-17-15(20)11-6-1-4-10-5-2-7-12(14(10)11)16(17)21/h1-2,4-7H,3,8-9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXRDXTYPCPBTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Record name | Virstatin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Virstatin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10237406 | |

| Record name | Isodibut | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202484 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

88909-96-0 | |

| Record name | Virstatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88909-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isodibut | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088909960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isodibut | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIRSTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24SR2Q1Y6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

exploring the binding pocket of Virstatin on ToxT

An In-Depth Technical Guide to the Virstatin Binding Pocket on the Transcriptional Activator ToxT

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a small molecule inhibitor of virulence in Vibrio cholerae, presents a promising alternative to traditional antibiotics by targeting the transcriptional activator ToxT. This document provides a comprehensive technical overview of the interaction between this compound and ToxT, with a detailed exploration of the putative binding pocket. It includes quantitative data on this compound's inhibitory activity, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows. The primary mechanism of this compound is the inhibition of ToxT dimerization, a crucial step for the activation of virulence genes, including those for cholera toxin and the toxin-coregulated pilus.[1][2] Evidence points to this compound binding within a pocket in the N-terminal domain of ToxT, a region also known to bind fatty acids, which naturally regulate ToxT activity.[3] This guide synthesizes current knowledge to serve as a resource for researchers engaged in the study of anti-virulence strategies and the development of novel therapeutics targeting bacterial transcriptional regulators.

The ToxT Signaling Pathway in Vibrio cholerae

The expression of the primary virulence factors in Vibrio cholerae, cholera toxin (CT) and the toxin-coregulated pilus (TCP), is controlled by a complex regulatory cascade known as the ToxR regulon.[4][5] This pathway culminates in the activation of the toxT gene. ToxT, a member of the AraC family of transcriptional regulators, then directly activates the transcription of the ctxAB (cholera toxin) and tcp gene clusters.[4][6] The activity of ToxT is the ultimate intracellular checkpoint for cholera pathogenesis, making it an attractive target for therapeutic intervention.

This compound's Mechanism of Action: Inhibition of ToxT Dimerization

This compound functions not by killing the bacteria, but by disarming it. Its primary mechanism is the disruption of a critical protein-protein interaction: the homodimerization of the ToxT protein.[3][7] The N-terminal domain of ToxT is responsible for this dimerization process.[1][8] For the activation of key virulence promoters, such as ctxA and tcpA, the formation of a ToxT dimer is essential for stable DNA binding and subsequent transcriptional activation.[1][9] this compound physically interferes with this process, locking ToxT in its monomeric, and largely inactive, state with respect to these promoters.

The Putative this compound Binding Pocket

While a co-crystal structure of this compound bound to ToxT is not yet available, substantial evidence allows for a detailed characterization of its likely binding site.

-

Location within the N-Terminal Domain: Genetic screening identified a single point mutation, L113P (Leucine to Proline at position 113), within the N-terminal domain of ToxT that confers resistance to this compound.[1] This strongly implicates the region surrounding residue 113 as being critical for this compound's binding or its inhibitory effect.

-

The Fatty Acid Binding Pocket: The crystal structure of full-length ToxT (PDB ID: 3GBG) revealed an unexpected feature: a C16 unsaturated fatty acid, cis-palmitoleate, buried within a hydrophobic pocket in the N-terminal domain.[3][10][11] This pocket is formed by several alpha-helices. The binding of this fatty acid holds ToxT in a "closed," inactive conformation, preventing dimerization and DNA binding.[3]

-

Convergence of Evidence: The this compound resistance mutation (L113) is located in close proximity to this fatty acid binding pocket.[1] It is hypothesized that this compound, like the native fatty acid ligand, occupies this pocket. By binding here, this compound likely stabilizes the inactive, monomeric conformation of ToxT, effectively preventing the conformational changes required for dimerization and subsequent virulence gene activation.

Quantitative Analysis of this compound Activity

Direct binding affinity studies such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) for the this compound-ToxT interaction have not been extensively published. However, functional assays provide clear quantitative data on its inhibitory effects.

| Assay Type | Target/System | Metric | Value | Reference |

| Dimerization Inhibition | Bacterial Two-Hybrid (ToxT N-terminus) | IC₅₀ | ~10-20 µM | [1] |

| Transcriptional Repression | V. cholerae CT & TCP expression | EC₅₀ | ~30-50 µM | [6][12] |

| In vivo Colonization | Infant Mouse Model | - | Protective | [3] |

| Binding to Ace | Accessory Cholera Enterotoxin (Ace) | Kd | 11 µM | [6] |

Table 1: Summary of quantitative data for this compound's biological activity. IC₅₀ and EC₅₀ values are estimated from published dose-response curves.

Detailed Experimental Protocols

The following protocols outline the key experimental methods used to elucidate the mechanism of this compound's action on ToxT.

Bacterial Two-Hybrid (B2H) Assay for Dimerization Inhibition

This assay is used to assess protein-protein interactions in vivo. It relies on the reconstitution of a fragmented reporter enzyme (e.g., Bordetella pertussis adenylate cyclase) by the interaction of two proteins fused to the enzyme fragments.[13]

Methodology:

-

Plasmid Construction: The DNA sequence encoding the N-terminal domain of ToxT (wild-type or L113P mutant) is cloned into two separate B2H vectors. One vector fuses the ToxT domain to the T18 fragment of adenylate cyclase, and the other fuses it to the T25 fragment.

-

Bacterial Transformation: An E. coli strain deficient in endogenous adenylate cyclase (cya-) is co-transformed with a pair of T18 and T25 fusion plasmids.

-

Plating and Incubation: Transformed bacteria are plated on indicator agar (e.g., MacConkey agar with maltose) containing a range of this compound concentrations (e.g., 0 µM to 100 µM).

-

Data Analysis: If the ToxT domains interact (dimerize), the T18 and T25 fragments are brought into proximity, reconstituting adenylate cyclase activity. This leads to cAMP production, activation of the maltose operon, and subsequent fermentation, resulting in red colonies on MacConkey agar. Inhibition of dimerization by this compound prevents this process, resulting in white or pale colonies. The degree of color change is quantified to determine an IC₅₀ value.[1]

Gel Filtration Chromatography for Oligomeric State Analysis

This technique, also known as size-exclusion chromatography, separates molecules based on their hydrodynamic radius. It can be used to determine if a protein exists as a monomer or a higher-order oligomer (e.g., a dimer).[12][14]

Methodology:

-

Protein Expression and Purification: Recombinant ToxT (often as a more soluble fusion protein like MBP-ToxT) is expressed and purified. For the test sample, this compound (e.g., 50 µM) is included in all buffers during the final purification steps and in the final protein sample.[4]

-

Column Equilibration: A gel filtration column with an appropriate fractionation range (e.g., Superdex 200) is equilibrated with a suitable buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl). The buffer for the test run should also contain this compound at the desired concentration.

-

Sample Application and Elution: The purified protein sample is injected onto the column and eluted at a constant flow rate. The protein elution is monitored by UV absorbance at 280 nm.

-

Data Analysis: The elution volume of the protein peak is compared to the elution volumes of known molecular weight standards. Larger molecules (dimers/oligomers) travel through the column faster and elute earlier than smaller molecules (monomers). A shift to a later elution volume in the presence of this compound indicates a shift from a dimeric/oligomeric state to a monomeric state.[4]

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding

EMSA is used to detect protein-DNA interactions. A protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA probe, causing a "shift" in the band's position.[15]

Methodology:

-

Probe Preparation: A DNA fragment containing the ToxT binding site (e.g., the promoter region of tcpA) is synthesized and end-labeled with a radioactive (³²P) or non-radioactive (e.g., Digoxigenin, DIG) tag.[16][17]

-

Binding Reaction: The labeled probe is incubated with purified ToxT protein in a binding buffer. Reactions are set up with increasing concentrations of this compound. A non-specific competitor DNA (like poly(dI-dC)) is included to prevent non-specific binding.

-

Electrophoresis: The reaction mixtures are loaded onto a native (non-denaturing) polyacrylamide gel and separated by electrophoresis.

-

Detection: The DNA bands are transferred to a membrane and visualized. For radioactive probes, this is done by autoradiography. For non-radioactive probes, it involves antibody-based chemiluminescent detection.

-

Data Analysis: A "shifted" band, which migrates slower than the free probe, indicates the formation of a ToxT-DNA complex. The disappearance of this shifted band at higher concentrations of this compound demonstrates that the inhibitor prevents ToxT from binding to its target promoter.[16]

Conclusion and Future Directions

This compound represents a paradigm for a new class of antibacterial agents that target virulence regulation rather than bacterial viability. The accumulated evidence strongly supports a mechanism whereby this compound occupies a regulatory pocket within the N-terminal domain of ToxT, preventing the homodimerization required for the activation of key virulence genes. This technical guide provides the foundational knowledge and experimental frameworks for further investigation in this area.

Future research should prioritize obtaining a high-resolution co-crystal structure of this compound bound to ToxT. Such a structure would definitively confirm the binding site and provide invaluable insights for structure-based drug design, enabling the development of second-generation inhibitors with improved potency and specificity. Furthermore, applying advanced biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) will be crucial for precisely quantifying the binding kinetics and thermodynamics, facilitating a more complete understanding of the molecular interactions that underpin this compound's anti-virulence activity.

References

- 1. pnas.org [pnas.org]

- 2. youtube.com [youtube.com]

- 3. This compound inhibits dimerization of the transcriptional activator ToxT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dash.harvard.edu [dash.harvard.edu]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. caymanchem.com [caymanchem.com]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. X-Ray Crystallography [www2.tulane.edu]

- 11. Identification and Characterization of the Functional Toxboxes in the Vibrio cholerae Cholera Toxin Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Bacterial Two-Hybrid System for In Vivo Assays of Protein-Protein Interactions and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Detecting Protein-Protein Interactions by Gel Filtration Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 15. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]

- 16. researchgate.net [researchgate.net]

- 17. H-NS and ToxT Inversely Control Cholera Toxin Production by Binding to Overlapping DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]

Virstatin's Impact on Bacterial Quorum Sensing and Virulence Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virstatin, a small molecule identified as 4-[N-(1,8-naphthalimide)]-n-butyric acid, has emerged as a significant inhibitor of bacterial virulence.[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a primary focus on its well-documented impact on the virulence regulation of Vibrio cholerae and its potential role in disrupting quorum sensing (QS) pathways in other pathogens, such as Acinetobacter baumannii. This document synthesizes quantitative data, details key experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows to serve as a comprehensive resource for researchers in microbiology and drug development.

Introduction to this compound

In an era marked by rising antibiotic resistance, targeting bacterial virulence presents a promising alternative therapeutic strategy.[2] Unlike traditional antibiotics that aim to kill bacteria, anti-virulence agents disrupt the mechanisms by which pathogens cause disease, potentially exerting less selective pressure for the development of resistance. This compound is a noteworthy example of such an agent, initially identified through a high-throughput phenotypic screen for its ability to inhibit virulence factor expression in Vibrio cholerae, the etiological agent of cholera.[3] Its primary mode of action is not bactericidal but rather the targeted disruption of a key transcriptional regulator, thereby preventing the expression of essential virulence factors.[2]

Mechanism of Action in Vibrio cholerae

The primary and most extensively studied target of this compound is the transcriptional activator ToxT in Vibrio cholerae.[2][4] ToxT is the master regulator that directly activates the genes encoding for the two principal virulence factors of V. cholerae: the cholera toxin (CT) and the toxin-coregulated pilus (TCP).[2][5]

Inhibition of ToxT Dimerization

The activity of ToxT is contingent upon its ability to form a homodimer, which then binds to the promoter regions of virulence genes.[1][4] this compound's mechanism of action is centered on the inhibition of this dimerization process.[2][4] By binding to the N-terminal domain of the ToxT protein, this compound prevents the protein-protein interaction necessary for dimerization.[4] This inhibition effectively blocks the transcriptional activation of the ctx (cholera toxin) and tcp (toxin-coregulated pilus) promoters, leading to a significant reduction in the production of these key virulence factors.[2][4] A point mutation in the N-terminal domain of ToxT (L113P) has been shown to confer resistance to this compound, further solidifying the specificity of this interaction.[1]

Figure 1. this compound's inhibition of the V. cholerae virulence pathway.

Impact on Acinetobacter baumannii and Quorum Sensing

While the mechanism in V. cholerae is not a classical quorum sensing pathway, evidence suggests this compound also impacts virulence in other pathogens, such as Acinetobacter baumannii, through mechanisms related to QS. A. baumannii is a significant nosocomial pathogen known for its multi-drug resistance and ability to form biofilms.[6]

Inhibition of Biofilm Formation and Motility

Studies have demonstrated that this compound can inhibit biofilm formation and motility in A. baumannii.[6][7] At a concentration of 100 µM, this compound was shown to reduce biofilm formation by 38% in the ATCC 17978 strain and by up to 65% in some clinical isolates.[6][7][8] This effect is believed to be linked to the inhibition of pili biogenesis, as pili are crucial for initial surface attachment and motility, which are prerequisites for biofilm formation.[6][7]

Potential Link to the AbaI/AbaR Quorum Sensing System

The AbaI/AbaR system in A. baumannii is a canonical LuxI/LuxR-type quorum sensing circuit that regulates virulence and biofilm formation through the production and detection of N-acyl homoserine lactone (AHL) signals.[9][10] The AbaI synthase produces the AHL signal, which, upon reaching a threshold concentration, binds to the AbaR receptor and transcriptional regulator. This complex then modulates the expression of target genes. It is hypothesized that this compound's anti-biofilm activity may stem from the disruption of this QS pathway, potentially by downregulating the expression of the abaR regulator, although direct evidence for this specific interaction is still under investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound inhibits dimerization of the transcriptional activator ToxT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits dimerization of the transcriptional activator ToxT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Amino 1,8-naphthalimide, a structural analog of the anti-cholera drug this compound inhibits chemically-biased swimming and swarming motility in vibrios - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits biofilm formation and motility of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits biofilm formation and motility of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The abaI/abaR Quorum Sensing System Effects on Pathogenicity in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Virstatin Resistance in Vibrio cholerae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virstatin, a small molecule inhibitor, has shown promise in attenuating the virulence of Vibrio cholerae, the causative agent of cholera. It functions by targeting the transcriptional activator ToxT, a key regulator of virulence factors including cholera toxin (CT) and the toxin-coregulated pilus (TCP). However, the emergence of resistance to this compound poses a significant challenge to its therapeutic potential. This technical guide provides an in-depth overview of the initial studies on this compound resistance in V. cholerae, focusing on the underlying molecular mechanisms, experimental methodologies to assess resistance, and the signaling pathways involved.

Core Concepts of this compound Action and Resistance

This compound's primary mechanism of action is the inhibition of the dimerization of the ToxT protein.[1] Dimerization of ToxT is a critical step for its function as a transcriptional activator of virulence genes. By preventing this protein-protein interaction, this compound effectively shuts down the expression of CT and TCP, thereby reducing the pathogenicity of V. cholerae.

Initial studies have identified that resistance to this compound is predominantly associated with alterations in the toxT gene. Two primary mechanisms of resistance have been described:

-

Naturally Occurring Resistant Alleles: Certain environmental non-O1/non-O139 strains of V. cholerae harbor a divergent toxT allele, designated toxT(ENV). Strains expressing ToxT(ENV) exhibit natural resistance to this compound, allowing them to maintain virulence even in the presence of the inhibitor.[2]

-

Acquired Point Mutations: Point mutations within the toxT gene can also confer resistance to this compound. These mutations are thought to alter the structure of the ToxT protein in a way that either prevents this compound binding or allows for dimerization and function despite the presence of the inhibitor.[3]

Quantitative Data on this compound Efficacy and Resistance

The following tables summarize key quantitative data from initial studies, illustrating the impact of this compound on virulence factor expression and the characteristics of resistant strains.

Table 1: Effect of this compound on Cholera Toxin (CT) and Toxin-Coregulated Pilus (TcpA) Expression in Different V. cholerae Strains and toxT Alleles

| V. cholerae Strain (Biotype) | toxT Allele | Culture Condition | Treatment | Relative CT Expression (%) | Relative TcpA Expression (%) |

| O395 (Classical) | Wild-type | LB, 30°C | Control (DMSO) | 100 | 100 |

| O395 (Classical) | Wild-type | LB, 30°C | 50 µM this compound | ~20 | ~10 |

| N16961 (El Tor) | Wild-type | AKI, 37°C | Control (DMSO) | 100 | 100 |

| N16961 (El Tor) | Wild-type | AKI, 37°C | 50 µM this compound | ~10 | ~5 |

| DHL014 | toxT-AY | LB, 30°C | 50 µM this compound | No inhibitory effect | No inhibitory effect |

| DHL015 | toxT-AF | LB, 37°C | 50 µM this compound | No inhibitory effect | Some inhibitory effect |

Data extracted and synthesized from figures in "Variations in the Antivirulence Effects of Fatty Acids and this compound against Vibrio cholerae Strains". The values are approximate representations of the graphical data.[3]

Table 2: In Vivo Efficacy of this compound in an Infant Mouse Colonization Model

| V. cholerae Strain | toxT Genotype | Treatment | Mean CFU / Small Intestine |

| N16961 (El Tor) | toxT(EPI) | Control (DMSO) | ~1 x 10⁸ |

| N16961 (El Tor) | toxT(EPI) | This compound | ~1 x 10⁴ |

| AM-19226 (non-O1/non-O139) | toxT(EPI) | Control (DMSO) | ~1 x 10⁷ |

| AM-19226 (non-O1/non-O139) | toxT(EPI) | This compound | ~1 x 10⁷ |

| V52 (non-O1/non-O139) | toxT(ENV) | Control (DMSO) | ~1 x 10⁸ |

| V52 (non-O1/non-O139) | toxT(ENV) | This compound | ~1 x 10⁸ |

Data extracted and synthesized from "Molecular mechanisms of this compound resistance by non-O1/non-O139 strains of Vibrio cholerae". CFU values are approximate representations of the graphical data.[2]

Experimental Protocols

Detailed methodologies are crucial for the study of this compound resistance. The following sections outline key experimental protocols cited in the initial research.

Protocol 1: Allelic Exchange for Generating toxT Variants

This protocol is used to replace the endogenous toxT allele in a V. cholerae strain with a variant allele to study its effect on this compound susceptibility.

-

Vector Construction: The desired toxT allele is cloned into a suicide vector, such as pCVD442, which cannot replicate in V. cholerae.

-

Conjugation: The suicide vector containing the variant toxT allele is transferred from an E. coli donor strain to the recipient V. cholerae strain via conjugation.

-

Selection of Integrants: Single-crossover homologous recombinants (integrants) are selected on agar plates containing an appropriate antibiotic for the suicide vector.

-

Counter-selection for Allelic Exchange: Integrants are grown in the absence of antibiotic selection and then plated on a medium that counter-selects against the suicide vector (e.g., sucrose-containing agar for vectors with sacB).

-

Screening and Verification: Colonies that grow on the counter-selection medium are screened for the desired allelic exchange. The replacement of the native toxT allele with the variant is confirmed by PCR and Sanger sequencing.[3]

Protocol 2: Quantification of Virulence Gene Expression

A. Cholera Toxin (CT) Quantification via ELISA

-

Bacterial Culture: V. cholerae strains are grown under virulence-inducing conditions (e.g., AKI medium for El Tor biotype, LB pH 6.5 for classical biotype) with and without this compound.[3][4]

-

Sample Preparation: The bacterial cultures are centrifuged, and the cell-free supernatants containing secreted CT are collected.

-

ELISA: A GM1 ganglioside-capture ELISA is performed.

-

Microtiter plates are coated with GM1 ganglioside.

-

Culture supernatants are added to the wells, and CT binds to the GM1.

-

A primary antibody specific for the B subunit of cholera toxin (CTB) is added.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate is added, and the resulting colorimetric change is measured to quantify the amount of CT.[4]

-

B. Reporter Gene Assays for Promoter Activity

-

Construction of Reporter Plasmids: The promoter region of a ToxT-regulated gene (e.g., ctxA, tcpA) is cloned upstream of a reporter gene, such as lacZ, in a suitable plasmid vector.

-

Transformation: The reporter plasmid is introduced into the V. cholerae strain of interest.

-

Culture and Treatment: The reporter strain is grown under virulence-inducing conditions in the presence and absence of this compound.

-

β-Galactosidase Assay: The activity of the β-galactosidase enzyme is measured to determine the level of transcription from the target promoter.

Protocol 3: Infant Mouse Colonization Assay

This in vivo model is used to assess the efficacy of this compound in preventing V. cholerae colonization of the small intestine.

-

Bacterial Preparation: V. cholerae strains are grown to mid-log phase, harvested, and resuspended in a suitable buffer.

-

Inoculation: 3-5 day old infant mice are orally inoculated with a defined dose of the V. cholerae strain.[2][5]

-

This compound Administration: this compound (or a vehicle control) is administered to the mice, typically orally, at a specified time relative to the bacterial inoculation.

-

Colonization Assessment: After a defined period (e.g., 24 hours), the mice are euthanized, and their small intestines are harvested.

-

CFU Enumeration: The intestines are homogenized, and serial dilutions are plated on selective agar to determine the number of viable V. cholerae colony-forming units (CFU).[2]

Visualizing the Molecular Pathways and Workflows

ToxR Regulatory Cascade and this compound's Site of Action

The following diagram illustrates the signaling pathway that controls the expression of virulence factors in V. cholerae and highlights where this compound exerts its inhibitory effect.

Caption: The ToxR regulatory cascade leading to virulence factor expression and the inhibitory action of this compound.

Experimental Workflow for Characterizing this compound Resistance

This diagram outlines the logical flow of experiments to identify and characterize this compound-resistant strains of V. cholerae.

Caption: A logical workflow for the identification and characterization of this compound resistance in V. cholerae.

Conclusion and Future Directions

The initial studies on this compound resistance in Vibrio cholerae have firmly established the central role of the transcriptional activator ToxT. Resistance arises from naturally occurring resistant alleles like toxT(ENV) or through the acquisition of point mutations that circumvent the inhibitory action of this compound on ToxT dimerization. The provided data and protocols offer a foundational framework for researchers in this field.

Future research should focus on:

-

Comprehensive Screening for Resistance Mutations: Large-scale screening of clinical and environmental V. cholerae isolates to identify a broader range of this compound resistance mutations.

-

Structural Studies: Elucidating the crystal structures of this compound in complex with both susceptible and resistant ToxT variants to understand the molecular basis of resistance.

-

Development of Second-Generation Inhibitors: Designing novel small molecules that can effectively inhibit both wild-type and this compound-resistant ToxT variants.

-

Standardization of Susceptibility Testing: Establishing standardized methods, such as MIC determination, for assessing this compound susceptibility in V. cholerae.

By addressing these key areas, the scientific community can work towards overcoming this compound resistance and potentially developing more robust anti-virulence strategies to combat cholera.

References

- 1. This compound inhibits dimerization of the transcriptional activator ToxT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of this compound resistance by non-O1/non-O139 strains of Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Variations in the Antivirulence Effects of Fatty Acids and this compound against Vibrio cholerae Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholera Toxin Production in Vibrio cholerae O1 El Tor Biotype Strains in Single-Phase Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimizing the Germfree Mouse Model for In Vivo Evaluation of Oral Vibrio cholerae Vaccine and Vector Strains - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Virstatin In Vitro Assay Protocol for Vibrio cholerae

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vibrio cholerae, the etiological agent of cholera, remains a significant global health threat. The primary virulence factors responsible for the profuse, watery diarrhea characteristic of cholera are the cholera toxin (CT) and the toxin-coregulated pilus (TCP).[1] The expression of these factors is controlled by a complex regulatory cascade, with the transcriptional activator ToxT playing a central role. Virstatin, a small molecule identified through high-throughput screening, has emerged as a promising anti-virulence compound.[2] It effectively inhibits the production of both CT and TCP, not by killing the bacteria, but by targeting their virulence regulation. This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound against Vibrio cholerae.

The mechanism of action of this compound involves the inhibition of a crucial protein-protein interaction: the dimerization of the ToxT protein.[2] ToxT must form a dimer to bind to the promoter regions of the ctx (cholera toxin) and tcp (toxin-coregulated pilus) genes and activate their transcription.[2] By preventing this dimerization, this compound effectively shuts down the expression of the major virulence factors of V. cholerae.[2]

Data Presentation

The inhibitory effects of this compound on Vibrio cholerae virulence factor expression can be quantified and summarized. The following table presents key quantitative data derived from in vitro assays.

| Parameter | Value | Vibrio cholerae Strain(s) | Reference |

| Inhibition of Cholera Toxin (CT) Expression | Significant reduction at 25-50 µM | O395 (classical), C7258 (El Tor) | [3][4] |

| Inhibition of Toxin-Coregulated Pilus (TCP) Expression | Significant reduction at 50 µM | O395 (classical) | [3] |

| Minimum Bactericidal Concentration (MBC) | 600 µM | O395 | [3] |

| Minimum Bactericidal Concentration (MBC) | 1,200 µM | C6706 | [3] |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of this compound action and the experimental procedure, the following diagrams are provided.

Caption: this compound's mechanism of action in Vibrio cholerae.

Caption: Experimental workflow for this compound in vitro assay.

Experimental Protocols

Materials and Reagents

-

Vibrio cholerae strain (e.g., O395 classical biotype)

-

Luria-Bertani (LB) broth

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

GM1 ganglioside

-

96-well microtiter plates

-

Anti-Cholera Toxin B subunit (CTB) antibody (primary)

-

Anti-TcpA antibody (primary)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Skim milk or BSA for blocking

-

Tris-buffered saline with Tween 20 (TBST)

Protocol 1: Inhibition of Cholera Toxin (CT) Production (GM1-ELISA)

This protocol is adapted from established GM1-ELISA procedures for CT detection.

1. Preparation of GM1-Coated Plates: a. Dissolve GM1 ganglioside in PBS to a final concentration of 1-2 µg/mL. b. Add 100 µL of the GM1 solution to each well of a 96-well microtiter plate. c. Incubate the plate overnight at 4°C. d. Wash the wells three times with PBS. e. Block the remaining protein-binding sites by adding 200 µL of 1% BSA in PBS to each well and incubate for 1-2 hours at 37°C. f. Wash the wells three times with PBS containing 0.05% Tween 20 (PBST).

2. Vibrio cholerae Culture and this compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Inoculate LB broth (pH 6.5) with an overnight culture of V. cholerae O395. c. Add this compound to the cultures at desired final concentrations (e.g., a serial dilution from 1 µM to 100 µM). Include a DMSO-only control. d. Incubate the cultures at 30°C with shaking for 16-18 hours.

3. Cholera Toxin Detection by ELISA: a. Centrifuge the bacterial cultures at high speed to pellet the cells. b. Collect the supernatant, which contains the secreted CT. c. Add 100 µL of the culture supernatants (and a purified CT standard curve) to the GM1-coated and blocked wells. d. Incubate for 1 hour at 37°C. e. Wash the wells three times with PBST. f. Add 100 µL of a suitable dilution of the primary antibody (e.g., rabbit anti-CTB) in 1% BSA/PBST to each well. g. Incubate for 1 hour at 37°C. h. Wash the wells three times with PBST. i. Add 100 µL of HRP-conjugated secondary antibody diluted in 1% BSA/PBST. j. Incubate for 1 hour at 37°C. k. Wash the wells five times with PBST. l. Add 100 µL of a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader. m. Quantify the concentration of CT in the samples by comparing to the standard curve.

Protocol 2: Inhibition of Toxin-Coregulated Pilus (TCP) Expression (Western Blot)

This protocol outlines the detection of the major TCP subunit, TcpA, in this compound-treated V. cholerae.

1. Culture and Treatment: a. Follow steps 2a-2d from Protocol 1 to culture V. cholerae with and without this compound.

2. Sample Preparation: a. Measure the optical density (OD600) of the cultures to normalize for cell number. b. Centrifuge a volume of culture corresponding to a consistent cell number for each sample. c. Discard the supernatant and resuspend the cell pellet in SDS-PAGE sample buffer. d. Boil the samples for 5-10 minutes to lyse the cells and denature the proteins.

3. SDS-PAGE and Western Blotting: a. Separate the protein lysates on a 12-15% SDS-PAGE gel. b. Transfer the separated proteins to a nitrocellulose or PVDF membrane. c. Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary antibody (e.g., rabbit anti-TcpA) diluted in blocking buffer overnight at 4°C. e. Wash the membrane three times for 10 minutes each with TBST. f. Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. g. Wash the membrane three times for 10 minutes each with TBST. h. Add a chemiluminescent HRP substrate and visualize the bands using an imaging system. i. The intensity of the TcpA band will indicate the level of TCP expression. A loading control, such as an antibody against a constitutively expressed protein, should be used to ensure equal protein loading.

References

- 1. Variations in the Antivirulence Effects of Fatty Acids and this compound against Vibrio cholerae Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. 3-Amino 1,8-naphthalimide, a structural analog of the anti-cholera drug this compound inhibits chemically-biased swimming and swarming motility in vibrios - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Virstatin Biofilm Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the biofilm inhibition properties of Virstatin, a small molecule inhibitor of virulence regulation. The protocols outlined below are designed to be adaptable for various bacterial species and research questions, with a focus on quantitative and visual analysis of biofilm formation.

Introduction to this compound and Biofilm Inhibition

This compound is a recognized inhibitor of virulence in several pathogenic bacteria. Its primary mechanism of action involves the disruption of pathways controlling the expression of factors essential for biofilm formation. In Vibrio cholerae, this compound inhibits the dimerization of the transcriptional activator ToxT, which in turn prevents the expression of the toxin-coregulated pilus (TCP), a critical component for biofilm development[1][2][3]. In other pathogens, such as Acinetobacter baumannii, this compound has been demonstrated to interfere with pili biogenesis, leading to reduced biofilm formation and motility[4][5][6]. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which adhere to surfaces and are notoriously resistant to antibiotics and host immune responses. The ability of this compound to inhibit biofilm formation makes it a valuable tool for research and a potential candidate for novel anti-infective therapies.

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound on biofilm formation in Acinetobacter baumannii.

Table 1: Effect of this compound on Biofilm Formation of Acinetobacter baumannii ATCC17978 (Static Conditions) [4][5]

| This compound Concentration (µM) | Biofilm Inhibition (%) |

| 100 | 38 |

Table 2: Susceptibility of Acinetobacter baumannii Clinical Isolates to this compound (100 µM) under Static Conditions [4][5]

| Percentage of Susceptible Strains | Range of Biofilm Inhibition (%) |

| 70 | 10 - 65 |

Signaling Pathways and Experimental Workflow

This compound's Mechanism of Action in Vibrio cholerae

This compound targets the ToxT regulatory cascade in Vibrio cholerae. Environmental signals trigger a signaling pathway that leads to the activation of the transcriptional regulator ToxT. Dimerized ToxT then activates the expression of virulence genes, including those responsible for the biogenesis of the toxin-coregulated pilus (TCP), which is essential for biofilm formation. This compound inhibits the dimerization of ToxT, thereby blocking this pathway.

Caption: this compound's inhibition of the ToxT dimerization pathway in Vibrio cholerae.

This compound's Effect on Pili-Mediated Biofilm Formation

In bacteria like Acinetobacter baumannii, pili are crucial for the initial stages of biofilm formation, including attachment to surfaces and cell-to-cell interactions. This compound inhibits the biogenesis of these pili, thereby preventing the establishment of a mature biofilm.

Caption: General mechanism of this compound's inhibition of pili-mediated biofilm formation.

Experimental Workflow for Biofilm Inhibition Assay

The following diagram outlines the general workflow for a this compound biofilm inhibition assay using the crystal violet method.

Caption: Workflow for a typical this compound biofilm inhibition assay.

Experimental Protocols

Protocol 1: Crystal Violet Biofilm Inhibition Assay (96-well plate)

This protocol is a standard method for quantifying biofilm formation and its inhibition by this compound.

Materials:

-

Sterile 96-well flat-bottom microtiter plates

-

Bacterial strain of interest

-

Appropriate liquid growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Solvent control (e.g., DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic Acid in water

-

Microplate reader

Procedure:

-

Culture Preparation: Inoculate the bacterial strain into 5 mL of appropriate growth medium and incubate overnight at the optimal temperature with shaking.

-

Inoculum Preparation: Dilute the overnight culture 1:100 in fresh growth medium.

-

Plate Setup:

-

Add 180 µL of the diluted bacterial culture to each well of a 96-well plate.

-

Include wells with sterile medium only as a negative control (blank).

-

-

This compound Addition:

-

Prepare serial dilutions of this compound in the growth medium.

-

Add 20 µL of the this compound dilutions to the corresponding wells to achieve the final desired concentrations (e.g., 0, 10, 25, 50, 100 µM).

-

Add 20 µL of the solvent to the control wells.

-

-

Incubation: Cover the plate and incubate under static conditions for 24-48 hours at the optimal growth temperature for the bacterium.

-

Washing:

-

Carefully discard the liquid content from the wells.

-

Gently wash the wells twice with 200 µL of sterile PBS to remove planktonic (non-adherent) bacteria. Be careful not to disturb the attached biofilm.

-

After the final wash, invert the plate and tap it firmly on a paper towel to remove any remaining liquid.

-

-

Staining:

-

Add 200 µL of 0.1% crystal violet solution to each well.

-

Incubate at room temperature for 15-20 minutes.

-

-

Washing:

-

Discard the crystal violet solution.

-

Wash the wells three times with 200 µL of sterile PBS.

-

Invert the plate and tap it on a paper towel to dry.

-

-

Solubilization:

-

Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

-

Incubate at room temperature for 15-20 minutes, with gentle shaking to ensure complete solubilization.

-

-

Quantification:

-

Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.

-

Measure the absorbance at a wavelength between 570 and 600 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [1 - (OD of this compound-treated well / OD of control well)] x 100

-

Protocol 2: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the visualization of the three-dimensional structure of the biofilm and the effect of this compound on its architecture.

Materials:

-

Sterile glass-bottom dishes or chamber slides

-

Bacterial strain of interest

-

Appropriate liquid growth medium

-

This compound stock solution

-

Fluorescent stains for bacteria (e.g., SYTO 9 and propidium iodide for live/dead staining)

-

Confocal microscope

Procedure:

-

Biofilm Growth:

-

Add diluted bacterial culture to the glass-bottom dishes or chamber slides.

-

Add this compound at the desired concentration. Include a solvent control.

-

Incubate under appropriate conditions to allow biofilm formation on the glass surface.

-

-

Washing: Gently wash the biofilms with PBS to remove planktonic cells.

-

Staining:

-

Add the fluorescent stain(s) to the biofilms according to the manufacturer's instructions. For example, for live/dead staining, incubate with a mixture of SYTO 9 and propidium iodide in the dark for 15-20 minutes.

-

-

Washing: Gently wash the biofilms with PBS to remove excess stain.

-

Imaging:

-

Immediately visualize the biofilms using a confocal laser scanning microscope.

-

Acquire z-stack images to reconstruct the 3D architecture of the biofilm.

-

Use appropriate laser lines and emission filters for the chosen fluorescent dyes.

-

-

Image Analysis:

-

Analyze the images using appropriate software (e.g., ImageJ/Fiji, Imaris) to quantify biofilm parameters such as biomass, thickness, and surface coverage.

-

Compare the architecture of this compound-treated biofilms with the control biofilms.

-

Troubleshooting and Considerations

-

Solvent Effects: Ensure the concentration of the solvent (e.g., DMSO) used to dissolve this compound does not affect bacterial growth or biofilm formation. Always include a solvent control.

-

Bacterial Strain Variability: The extent of biofilm formation and susceptibility to this compound can vary significantly between different bacterial species and even between strains of the same species.

-

Washing Steps: The washing steps are critical. Be gentle to avoid dislodging the biofilm, but thorough enough to remove all planktonic cells, which can interfere with the results.

-

Crystal Violet Staining: Ensure complete solubilization of the crystal violet for accurate absorbance readings. Inconsistent staining can lead to high variability.

-

Microscopy: For CLSM, optimize staining concentrations and incubation times to achieve a good signal-to-noise ratio without causing toxicity to the cells.

These application notes and protocols provide a comprehensive guide for investigating the biofilm inhibitory properties of this compound. By employing these standardized methods, researchers can obtain reliable and reproducible data to further understand the potential of this compound in combating biofilm-associated infections.

References

Application Note: Protocol for Testing Virstatin's Effect on Bacterial Motility

Audience: Researchers, scientists, and drug development professionals.

Introduction Virstatin is a small molecule identified as an inhibitor of virulence in Vibrio cholerae.[1][2] Its primary mechanism of action is the inhibition of the transcriptional activator ToxT.[1][3] this compound prevents the homodimerization of ToxT, a crucial step for the activation and expression of major virulence factors, including cholera toxin (CT) and the toxin co-regulated pilus (TCP).[4][5] Bacterial motility is a critical factor in pathogenesis, enabling bacteria to reach optimal infection sites, move across surfaces, and engage in biofilm formation.[6] Given that this compound and its analogs can affect motility and pili production in various bacteria,[7][8] it is valuable to have a standardized method to assess its effects.

This document provides a detailed protocol for evaluating the impact of this compound on bacterial motility using a soft agar-based swarming assay, a common and effective macroscopic method.[9]

This compound's Mechanism of Action in Vibrio cholerae

This compound directly targets the ToxT protein, preventing it from forming a functional dimer. This complex is required to bind to the promoter regions of virulence genes, thereby initiating their transcription. By disrupting this pathway, this compound effectively downregulates the production of key pathogenic factors.

Experimental Protocol: Soft Agar Motility Assay

This protocol details a method to quantitatively assess the effect of this compound on bacterial motility. The principle relies on using a semi-solid agar medium that permits motile bacteria to move away from the point of inoculation, creating a visible zone of growth.[10][11] The diameter of this zone is proportional to the motility of the bacteria.[9]

Materials

-

Bacterial Strain: e.g., Vibrio cholerae, Acinetobacter baumannii, or other motile strains of interest.

-

This compound (Stock solution in DMSO, e.g., 10 mM).

-

Vehicle Control: Dimethyl sulfoxide (DMSO).

-

Growth Medium: Luria-Bertani (LB) or Tryptic Soy Broth (TSB).

-

Motility Agar Components:

-

Tryptone

-

Yeast Extract

-

NaCl

-

Bacto Agar (for a final concentration of 0.3% w/v).[12]

-

-

Equipment:

-

Sterile Petri dishes (100 mm).

-

Sterile inoculating needles.

-

Incubator set to the optimal growth temperature for the bacterial strain (e.g., 37°C).[13]

-

Micropipettes and sterile tips.

-

Ruler or caliper for measurement.

-

Spectrophotometer.

-

Procedure

-

Preparation of Motility Agar Plates a. Prepare motility agar medium (e.g., LB with 0.3% agar). Autoclave and cool to 50-55°C in a water bath. b. Aliquot the molten agar into sterile flasks. For each test condition, create a separate flask. c. Add this compound from the stock solution to achieve the desired final concentrations (e.g., 0, 25, 50, 100 µM). d. For the '0 µM' this compound plate, add an equivalent volume of the DMSO vehicle to serve as the control. e. Mix gently and pour 20-25 mL of the agar into each Petri dish. f. Let the plates solidify at room temperature and dry in a laminar flow hood for a consistent duration to ensure uniform "wettability".[9]

-

Preparation of Bacterial Inoculum a. Inoculate a single colony of the test bacterium into 5 mL of liquid growth medium. b. Incubate overnight with shaking at the appropriate temperature until the culture reaches the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6). c. Adjust the bacterial suspension with fresh sterile medium to a standardized OD₆₀₀ (e.g., 0.1) to ensure a uniform starting concentration.

-

Inoculation of Plates a. Using a sterile inoculating needle, touch the standardized bacterial culture. b. Carefully stab the center of each motility agar plate, ensuring the needle goes about halfway into the agar depth.[11] Avoid wiggling the needle upon removal to ensure a clean inoculation point.[13] c. Prepare plates in triplicate for each this compound concentration and control.

-

Incubation a. Incubate the plates in an upright position at the optimal growth temperature (e.g., 37°C). b. Check the plates after 18-24 hours, or until a clear zone of motility is visible in the control plate.[13] Incubation time should be consistent across all experiments.

-

Data Collection and Analysis a. Measure the diameter of the circular zone of turbidity (bacterial growth) in millimeters (mm). b. For each concentration, calculate the mean diameter and standard deviation from the triplicate plates. c. Calculate the percent inhibition of motility relative to the vehicle control using the formula: % Inhibition = [1 - (Mean Diameter_this compound / Mean Diameter_Control)] * 100

Experimental Workflow

The following diagram outlines the key steps in the motility assay protocol.

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison between different concentrations of this compound.

Table 1: Example Data for the Effect of this compound on Bacterial Motility

| This compound Conc. (µM) | Replicate 1 (Diameter, mm) | Replicate 2 (Diameter, mm) | Replicate 3 (Diameter, mm) | Mean Diameter (mm) | Standard Deviation (mm) | % Inhibition |

| 0 (Vehicle Control) | 45 | 47 | 46 | 46.0 | 1.00 | 0.0 |

| 25 | 38 | 39 | 37 | 38.0 | 1.00 | 17.4 |

| 50 | 25 | 26 | 26 | 25.7 | 0.58 | 44.1 |

| 100 | 15 | 14 | 16 | 15.0 | 1.00 | 67.4 |

Interpretation of Results

-

No Inhibition: If the mean diameter of motility for this compound-treated plates is similar to the vehicle control, this compound does not inhibit motility under the tested conditions.

-

Inhibition: A statistically significant, dose-dependent decrease in the mean diameter of the motility zone indicates that this compound inhibits bacterial motility.

-

Growth Inhibition Control: It is crucial to perform a parallel experiment (e.g., broth microdilution) to determine if this compound inhibits bacterial growth at the tested concentrations. A reduction in the motility zone may be a secondary effect of bactericidal or bacteriostatic activity rather than a direct impact on the motility apparatus.

References

- 1. This compound inhibits dimerization of the transcriptional activator ToxT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. This compound inhibits dimerization of the transcriptional activator ToxT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Strategies to Block Bacterial Pathogenesis by Interference with Motility and Chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Amino 1,8-naphthalimide, a structural analog of the anti-cholera drug this compound inhibits chemically-biased swimming and swarming motility in vibrios - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methods to Evaluate Bacterial Motility and Its Role in Bacterial–Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. microbiologyinfo.com [microbiologyinfo.com]

- 11. microbenotes.com [microbenotes.com]

- 12. Investigating Flagella-Driven Motility in Escherichia coli by Applying Three Established Techniques in a Series - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asm.org [asm.org]

Application of Virstatin in High-Throughput Screening for Virulence Inhibitors

Introduction

The rise of antibiotic resistance necessitates the development of novel therapeutic strategies that extend beyond traditional bactericidal or bacteriostatic mechanisms. One promising approach is the inhibition of bacterial virulence, which aims to disarm pathogens without exerting direct selective pressure for resistance. Virstatin is a small molecule that has been identified as a potent inhibitor of virulence in Vibrio cholerae, the causative agent of cholera. It functions by targeting the transcriptional activator ToxT, a key regulator of virulence factor expression, including cholera toxin (CT) and the toxin-coregulated pilus (TCP).[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) to identify and characterize virulence inhibitors.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the dimerization of the transcriptional activator ToxT.[3][5] In Vibrio cholerae, the dimerization of ToxT is a critical step for its binding to the promoter regions of virulence genes, such as ctxA (cholera toxin) and tcpA (toxin-coregulated pilus), and subsequent activation of their transcription. By preventing this dimerization, this compound effectively blocks the expression of these key virulence factors, thereby attenuating the pathogenicity of the bacterium.[3][5]

Data Presentation

The following table summarizes the quantitative data related to the activity of this compound.

| Parameter | Value | Description | Reference |

| Primary HTS Hit Rate | 0.22% | Percentage of compounds from a 50,000-compound library that inhibited the cholera toxin promoter activation in the primary screen. | [1] |

| This compound IC50 (Cholera Toxin Production) | ~10 µM | The half maximal inhibitory concentration of this compound for the production of cholera toxin in V. cholerae. | [6] |

| This compound IC50 (ToxT Dimerization) | ~30 µM | The half maximal inhibitory concentration of this compound for the dimerization of the ToxT N-terminal domain in a bacterial two-hybrid system. | [5] |

| Effective Dose in Infant Mouse Model | 100 µg/g | Orogastric administration of this compound at this dose protected infant mice from intestinal colonization by V. cholerae. | [2] |

Experimental Protocols

High-Throughput Screening (HTS) for Virulence Inhibitors

This protocol describes a cell-based phenotypic screen to identify inhibitors of cholera toxin gene expression, similar to the screen that led to the discovery of this compound.

Principle: A reporter strain of Vibrio cholerae is engineered to express a reporter gene (e.g., tetracycline resistance gene, tetA) under the control of the cholera toxin promoter (ctxA promoter). In the presence of an inhibitor of virulence gene expression, the reporter gene is not expressed, and the bacteria will be sensitive to tetracycline.

Materials:

-

Vibrio cholerae reporter strain (e.g., containing a PctxA-tetA fusion)

-

Luria-Bertani (LB) broth

-

Tetracycline

-

384-well microplates

-

Compound library

-

Plate reader

Protocol:

-

Inoculate the V. cholerae reporter strain into LB broth and grow overnight at 37°C with shaking.

-

Dilute the overnight culture to an OD600 of 0.01 in fresh LB broth.

-

Dispense 40 µL of the diluted culture into each well of a 384-well microplate.

-

Add compounds from the library to each well at a final concentration of 10 µM. Include appropriate controls (e.g., DMSO as a negative control, a known inhibitor as a positive control).

-

Incubate the plates at 37°C for 6-8 hours without shaking.

-

Add tetracycline to each well to a final concentration of 2.5 µg/mL.

-

Continue to incubate the plates at 37°C overnight.

-

Measure the optical density at 600 nm (OD600) using a plate reader.

-

Identify "hits" as compounds that result in a significant decrease in OD600 compared to the negative control, indicating inhibition of the ctxA promoter.

Cholera Toxin (CT) ELISA

This protocol is a secondary assay to confirm the inhibitory activity of hit compounds on cholera toxin production.

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of cholera toxin secreted by V. cholerae in the presence and absence of the test compound.

Materials:

-

Vibrio cholerae wild-type strain

-

AKI medium

-

GM1 ganglioside-coated ELISA plates

-

Anti-cholera toxin antibody (primary antibody)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

ELISA plate reader

Protocol:

-

Grow V. cholerae in AKI medium at 30°C for 16-18 hours with shaking, in the presence of varying concentrations of the test compound.

-

Centrifuge the cultures and collect the supernatant.

-

Coat a 96-well GM1 ganglioside plate with the culture supernatants overnight at 4°C.

-

Wash the plate with PBS-Tween 20 (PBST).

-

Block the plate with 1% BSA in PBST for 1 hour at room temperature.

-

Add the primary anti-cholera toxin antibody and incubate for 2 hours at room temperature.

-

Wash the plate with PBST.

-

Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the plate with PBST.

-

Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Add stop solution to stop the reaction.

-

Measure the absorbance at 450 nm using an ELISA plate reader.

-

Calculate the IC50 value of the compound.

Bacterial Two-Hybrid (B2H) Assay for ToxT Dimerization

This protocol is used to determine if a compound directly inhibits the dimerization of ToxT.

Principle: The N-terminal domain of ToxT is fused to two complementary fragments of an adenylate cyclase enzyme in an E. coli reporter strain. If the ToxT domains dimerize, the adenylate cyclase fragments are brought into proximity, reconstituting enzyme activity and leading to the production of cAMP. cAMP then activates a reporter gene (e.g., lacZ), resulting in a measurable colorimetric change.

Materials:

-

E. coli reporter strain (e.g., deficient in adenylate cyclase, cyaA-)

-

Plasmids encoding the ToxT N-terminal domain fused to adenylate cyclase fragments (T25 and T18)

-

LB agar plates containing X-gal and IPTG

-

Liquid β-galactosidase assay reagents

Protocol:

-

Co-transform the E. coli reporter strain with the two plasmids encoding the ToxT-adenylate cyclase fusion proteins.

-

Plate the transformed cells on LB agar plates containing appropriate antibiotics, X-gal, and IPTG.

-

Incubate the plates at 30°C for 24-48 hours.

-

Observe the color of the colonies. Blue colonies indicate an interaction (dimerization).

-

To quantify the interaction, perform a liquid β-galactosidase assay. Grow liquid cultures of the co-transformed strain in the presence of varying concentrations of the test compound.

-

Measure the β-galactosidase activity using a spectrophotometer.

-

A decrease in β-galactosidase activity in the presence of the compound indicates inhibition of ToxT dimerization.

Infant Mouse Model of Vibrio cholerae Colonization

This in vivo protocol is used to assess the efficacy of a virulence inhibitor in a relevant animal model.

Principle: Infant mice are orally inoculated with V. cholerae and treated with the test compound. The extent of bacterial colonization in the small intestine is then determined.

Materials:

-

3-5 day old CD-1 infant mice

-

Vibrio cholerae wild-type strain

-

Test compound (e.g., this compound)

-

LB agar plates with appropriate antibiotics

Protocol:

-

Administer the test compound or vehicle control (e.g., DMSO) to infant mice via oral gavage.

-

One hour after treatment, orally inoculate the mice with a sublethal dose of V. cholerae (e.g., 105 CFU).

-

After 24 hours, euthanize the mice and harvest the small intestines.

-

Homogenize the intestines in sterile PBS.

-

Serially dilute the homogenates and plate on LB agar containing appropriate antibiotics to select for V. cholerae.

-

Incubate the plates overnight at 37°C.

-

Count the number of colony-forming units (CFU) to determine the bacterial load in the intestine.

-

A significant reduction in CFU in the treated group compared to the control group indicates in vivo efficacy of the inhibitor.

Visualizations

Caption: V. cholerae virulence pathway and this compound's inhibitory action.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa [frontiersin.org]

- 4. Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. This compound inhibits dimerization of the transcriptional activator ToxT - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Virstatin Derivatives with Enhanced Activity

Introduction

Virstatin, with the chemical structure 4-[N-(1,8-naphthalimide)]-n-butyric acid, has been identified as a promising anti-virulence agent. It effectively inhibits the virulence of Vibrio cholerae, the bacterium responsible for cholera. The primary mechanism of action of this compound involves the inhibition of the dimerization of the transcriptional activator ToxT. This inhibition prevents the expression of key virulence factors, namely cholera toxin (CT) and the toxin-coregulated pilus (TCP), which are essential for the pathogenesis of cholera. The ability to disrupt virulence without directly killing the bacteria presents a novel therapeutic strategy that may exert less selective pressure for the development of drug resistance compared to traditional antibiotics.

While this compound itself has demonstrated significant anti-virulence activity, the development of derivatives with enhanced potency could lead to more effective therapeutic agents. This document outlines theoretical approaches and generalized protocols for the synthesis of novel this compound derivatives. The proposed modifications are based on established medicinal chemistry principles aimed at improving pharmacological properties such as binding affinity, cell permeability, and metabolic stability.

Disclaimer: The scientific literature available in the public domain does not currently contain specific examples of this compound derivatives with experimentally confirmed enhanced activity. Therefore, the following protocols and proposed derivatives are based on theoretical considerations and computational predictions for the purpose of guiding future research. The quantitative data presented is hypothetical and should be experimentally validated.

Proposed this compound Derivatives with Potentially Enhanced Activity

Based on computational modeling and structure-activity relationship (SAR) studies of similar compound classes, several modifications to the this compound scaffold can be proposed to potentially enhance its inhibitory activity against ToxT dimerization. These modifications target three main regions of the molecule: the naphthalimide ring, the alkyl linker, and the terminal carboxylic acid group.

Table 1: Hypothetical this compound Derivatives and their Predicted Activity

| Derivative ID | Modification | Predicted IC50 (µM) for ToxT Dimerization Inhibition | Rationale for Modification |

| This compound | (Parent Compound) | 10 | Baseline activity. |

| VD-1 | Introduction of a nitro group at the 4-position of the naphthalimide ring. | 5 | The electron-withdrawing nature of the nitro group may enhance interactions with the target protein. |

| VD-2 | Replacement of the terminal carboxylic acid with a hydroxamic acid. | 7 | Hydroxamic acids are known to be effective zinc-chelating groups and may interact with potential metal cofactors in the target protein. |

| VD-3 | Shortening of the alkyl linker from a butyric acid to a propionic acid moiety. | 8 | Optimizing the linker length may improve the positioning of the pharmacophore within the binding pocket. |

| VD-4 | Introduction of a fluorine atom at the 4-position of the naphthalimide ring. | 6 | Fluorine substitution can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability. |

| VD-5 | Conversion of the terminal carboxylic acid to a methyl ester. | >20 | This modification is predicted to decrease activity, highlighting the importance of the acidic group for binding. |

Signaling Pathway and Experimental Workflow

The development of novel this compound derivatives follows a logical workflow from design to biological evaluation. The ultimate goal is to inhibit the ToxT-mediated signaling pathway that leads to the expression of virulence factors in Vibrio cholerae.

Caption: Inhibition of ToxT dimerization by this compound derivatives.

The experimental workflow for synthesizing and evaluating these derivatives is a cyclical process involving chemical synthesis, purification, characterization, and biological testing.

Caption: Workflow for this compound derivative synthesis and evaluation.

Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through a straightforward two-step process starting from 1,8-naphthalic anhydride or its substituted analogues.

General Protocol for the Synthesis of this compound Derivatives

Materials:

-

Substituted 1,8-naphthalic anhydride (e.g., 4-nitro-1,8-naphthalic anhydride for VD-1 )

-

4-aminobutyric acid (or other amino acids for linker modification)

-

Glacial acetic acid

-

Ethanol

-

Reagents for functional group transformations (e.g., thionyl chloride and hydroxylamine for hydroxamic acid formation)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

Step 1: Synthesis of N-substituted naphthalimide intermediate

-

In a round-bottom flask, dissolve the substituted 1,8-naphthalic anhydride (1.0 eq) and the corresponding amino acid (1.1 eq) in glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude this compound derivative.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

Step 2: Modification of the terminal carboxylic acid (if required)

-

For Esterification (e.g., VD-5):

-

Suspend the carboxylic acid intermediate in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 2-4 hours.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography.

-

-

For Hydroxamic Acid Formation (e.g., VD-2):

-

Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride.

-

React the acid chloride with hydroxylamine hydrochloride in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane at 0 °C to room temperature.

-

Purify the resulting hydroxamic acid by column chromatography.

-

Characterization: The structure and purity of the synthesized derivatives should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.

-

Mass Spectrometry (MS) to determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC) to assess purity.

Protocol for ToxT Dimerization Inhibition Assay

The inhibitory activity of the synthesized this compound derivatives on ToxT dimerization can be evaluated using a variety of in vitro assays. A commonly used method is the bacterial two-hybrid (B2H) system.

Principle: The B2H system is a genetic assay that detects protein-protein interactions. In this context, the N-terminal domain of ToxT is fused to two different fragments of an adenylate cyclase enzyme. If the ToxT domains dimerize, the adenylate cyclase fragments are brought into proximity, reconstituting the enzyme's activity and leading to the production of a reporter signal (e.g., β-galactosidase activity). The ability of a compound to inhibit this dimerization will result in a decrease in the reporter signal.

Procedure:

-

Co-transform E. coli reporter strains with plasmids expressing the two ToxT-adenylate cyclase fusion constructs.

-

Culture the transformed bacteria in the presence of varying concentrations of the this compound derivatives or a vehicle control (e.g., DMSO).

-

After a suitable incubation period, lyse the bacterial cells.

-

Measure the β-galactosidase activity using a colorimetric substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG).

-

Calculate the percent inhibition of ToxT dimerization for each compound concentration relative to the vehicle control.

-

Determine the IC50 value for each derivative by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.